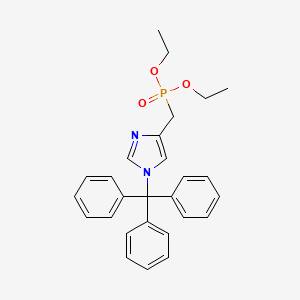

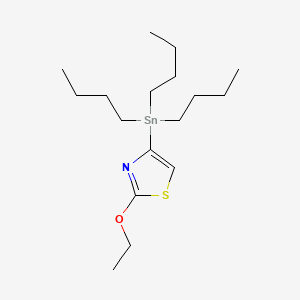

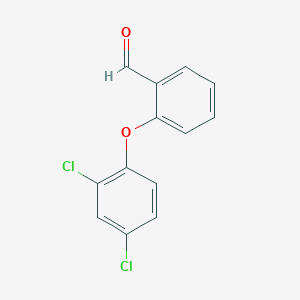

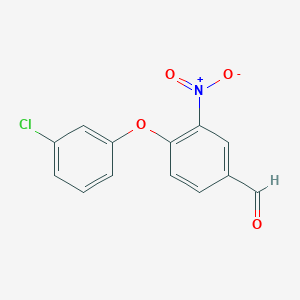

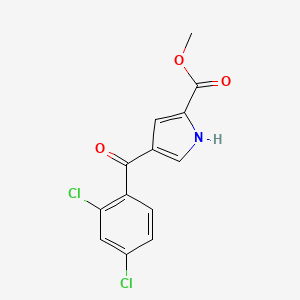

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

Descripción general

Descripción

“Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2,4-dichlorobenzoyl chloride2. A method for synthesizing 2,4-dichlorobenzoyl chloride involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride2.

Molecular Structure Analysis

The molecular structure of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” is not directly available. However, a similar compound, “4-{(E)-[(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE”, has a linear formula of C24H15Cl3N2O4S1.Chemical Reactions Analysis

The chemical reactions involving “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not well-documented. However, di(2,4-dichlorobenzoyl) peroxide, a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator3.Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a similar compound, “Methyl 4-[(2,4-dichlorobenzoyl)sulfamoyl]benzoate”, has a molecular formula of C15H11Cl2NO5S and an average mass of 388.223 Da5.Aplicaciones Científicas De Investigación

-

Design, Synthesis, and Safener Activity of Novel Methyl

- Scientific Field : Organic Chemistry .

- Application Summary : A series of novel methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were designed by active substructure combination . These compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

- Methods of Application : The title compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

- Results or Outcomes : The biological tests showed that the title compounds protected maize from chlorimuron-ethyl injury to some extent . The ALS activity assay showed that the title compounds increased the ALS activity of maize inhibited by chlorimuron-ethyl .

-

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field : Chemical Crystallography .

- Application Summary : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .

-

METHYL 2,4-DICHLOROBENZOATE

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed .

- Results or Outcomes : The outcomes of these reactions can also vary, but the compound is generally used to introduce the 2,4-dichlorobenzoate group into a molecule .

-

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field : Chemical Crystallography .

- Application Summary : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .

-

METHYL 2,4-DICHLOROBENZOATE

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed .

- Results or Outcomes : The outcomes of these reactions can also vary, but the compound is generally used to introduce the 2,4-dichlorobenzoate group into a molecule .

-

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field : Chemical Crystallography .

- Application Summary : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .

Safety And Hazards

The safety and hazards of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, 2,4-Dichlorobenzyl chloride, a related compound, is known to cause severe skin burns and eye damage6.

Direcciones Futuras

The future directions for “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a similar compound is available for purchase for proteomics research7, indicating potential future applications in scientific research.

Propiedades

IUPAC Name |

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-19-13(18)11-4-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYWAADYIKXWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206426 | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

CAS RN |

453557-85-2 | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.